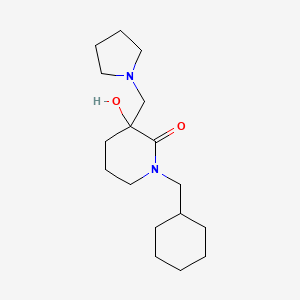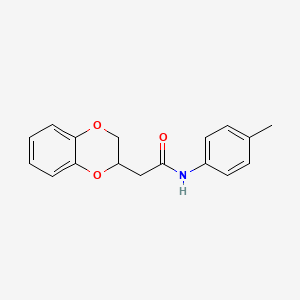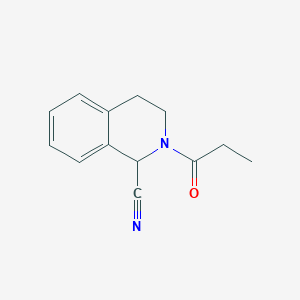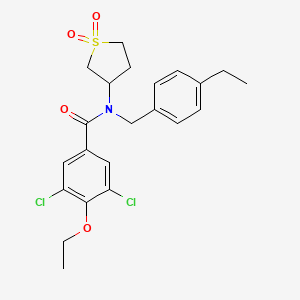
1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone
Overview
Description
1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone, also known as CPP-109, is a compound that has been studied for its potential therapeutic applications in treating addiction and other neurological disorders.
Mechanism of Action
1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone works by inhibiting the enzyme that breaks down cocaine in the brain, resulting in increased levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the reduction in drug-seeking behavior observed in animal studies.
Biochemical and Physiological Effects
1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine in the brain, as well as reduce levels of the stress hormone cortisol. It has also been shown to reduce the activity of the brain's reward center, which is thought to be responsible for drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of 1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone is that it has been shown to be effective in reducing drug-seeking behavior in animal studies. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone. One direction is to test its safety and efficacy in humans, in order to determine whether it could be a viable treatment option for addiction and other neurological disorders. Another direction is to investigate its potential for treating other disorders, such as depression and anxiety. Additionally, further research could explore the mechanism of action of 1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone, in order to better understand how it works and how it could be optimized for therapeutic use.
Scientific Research Applications
1-(cyclohexylmethyl)-3-hydroxy-3-(1-pyrrolidinylmethyl)-2-piperidinone has been studied for its potential therapeutic applications in treating addiction, specifically cocaine and alcohol addiction. It has also been shown to have potential in treating other neurological disorders, such as Tourette's syndrome and obsessive-compulsive disorder.
properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c20-16-17(21,14-18-10-4-5-11-18)9-6-12-19(16)13-15-7-2-1-3-8-15/h15,21H,1-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUVKINVLOXPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)
![6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082745.png)
![(4-chlorophenyl)(4-{3-[4-(2,6-dimethylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)methanone](/img/structure/B4082749.png)
![4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoic acid hydrochloride](/img/structure/B4082754.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082755.png)
![1-(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4082764.png)
![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082769.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4082777.png)
![N-(4-{[(2-chlorophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082780.png)

